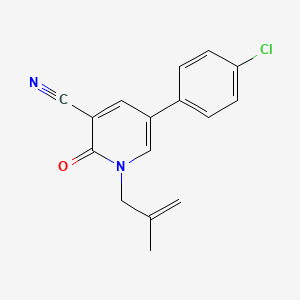
5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
説明
The compound "5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a chemical entity that appears to be related to a family of pyridinecarbonitriles. These compounds are of interest due to their potential biological activities, such as inotropic effects, which can influence the force of heart muscle contractions .
Synthesis Analysis
The synthesis of related pyridinecarbonitriles typically involves the formation of 1,2-dihydro-2-oxo-3-pyridinecarbonitrile structures with various substituents on the phenyl ring. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile and its analogs has been reported, where the substituents on the phenyl ring play a crucial role in the biological activity of these compounds . Another synthesis approach for a related structure, thieno[2,3-b]pyridine-5-carbonitriles, involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyridine ring substituted with various groups. For example, the crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, shows a molecule consisting of three rigid rings connected by single bonds, with a specific conformation of the terminal phenyl rings . Similarly, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate has been determined, revealing intermolecular hydrogen bonds and C=H...O interactions in the crystal .
Chemical Reactions Analysis
The chemical reactivity of pyridinecarbonitriles can be diverse. For instance, a three-component condensation involving pyridinium ylides, β-ketonitriles, and aldehydes has been used to synthesize trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles with divergent regioselectivity . Another example is the reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with 2-hydroxymethylpyrrolidine, leading to both substitution products and pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitriles are influenced by their substituents. For example, the compound 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile has been characterized by various spectroscopic methods, including mass spectrometry and NMR, revealing its molecular formula and structure . The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility, melting point, and other physical properties.
科学的研究の応用
Optical and Electronic Properties
Research on pyridine derivatives, including those similar to the specified compound, has shown significant findings in their optical and electronic properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) studied two pyridine derivatives, including one with a 4-chlorophenyl group, revealing their monoclinic polycrystalline nature and optical functions. These compounds were utilized to fabricate heterojunctions, indicating potential applications in electronic devices like photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Synthesis and Reactions
Pyridine carbonitriles, closely related to the compound , have been a focus of chemical synthesis studies. Al-Issa (2012) explored the synthesis of various pyridine and fused pyridine derivatives, indicating the versatility and reactivity of these compounds in creating a wide range of chemical structures (Al-Issa, 2012). Similarly, Azuma et al. (2003) investigated the chlorination and reaction with amines of a compound similar to the one , demonstrating its potential in synthesizing diverse pyridinecarbonitriles (Azuma et al., 2003).
Application in Materials Science
In materials science, derivatives of pyridinecarbonitriles have been used to synthesize dyes and study their complexation with metals, as shown by Abolude et al. (2021). They synthesized disperse dyes from similar compounds and analyzed their application properties on textiles (Abolude et al., 2021). This demonstrates the compound's relevance in developing new materials with specific properties.
Pharmaceutical Research
While excluding drug use, dosage, and side effects, it's worth noting that similar pyridinecarbonitriles have been studied for their potential in pharmacology. For example, Ibrahim et al. (2008) synthesized amino-4-(4-chlorophenyl) derivatives and screened them for antifungal activity, showcasing the potential of these compounds in developing new antimicrobial agents (Ibrahim et al., 2008).
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(2-methylprop-2-enyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(2)9-19-10-14(7-13(8-18)16(19)20)12-3-5-15(17)6-4-12/h3-7,10H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPBINXYIDPIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-(2-methyl-2-propenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



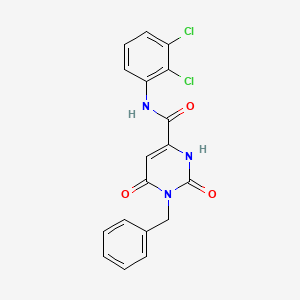
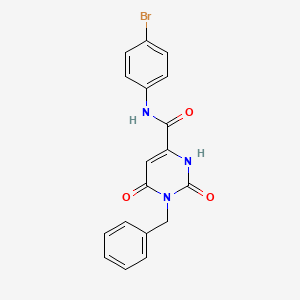
![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)
![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035750.png)
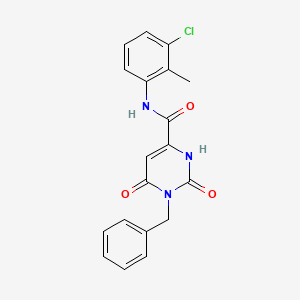
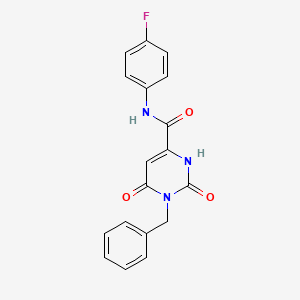
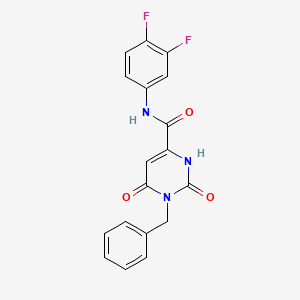

![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B3035761.png)
methanol](/img/structure/B3035762.png)
![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B3035767.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one](/img/structure/B3035768.png)